Pentamethylbenzonitrile
Overview
Description
Pentamethylbenzonitrile is an organic compound with the molecular formula C12H15N . It is a derivative of benzonitrile, where five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Pentamethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of pentamethylbenzaldehyde with ammonia and oxygen in the presence of a solvent like tert-amyl alcohol . This reaction typically occurs at a temperature of 40°C and under a pressure of 750.075 Torr for 24 hours. Another method involves the use of pentamethylbenzaldehyde and hydroxylamine hydrochloride, which is a green synthesis route that eliminates the need for metal salt catalysts .
Chemical Reactions Analysis
Pentamethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentamethylbenzoic acid.
Reduction: Reduction reactions can convert it into pentamethylbenzylamine.
Substitution: It can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentamethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of advanced coatings and polymers.
Mechanism of Action
The mechanism of action of pentamethylbenzonitrile involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of other molecules. The pathways involved in these reactions depend on the specific metal ions and reaction conditions used .
Comparison with Similar Compounds
Pentamethylbenzonitrile is similar to other nitrile compounds like benzonitrile and trimethylbenzonitrile. its unique structure, with five methyl groups, gives it distinct chemical properties. For example, it is more stable and less reactive than benzonitrile, making it suitable for use in more demanding chemical processes .
Similar compounds include:
Benzonitrile: C6H5CN
Trimethylbenzonitrile: C9H9CN
These compounds share the nitrile functional group but differ in the number and position of methyl groups on the benzene ring.
Properties
IUPAC Name |
2,3,4,5,6-pentamethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPYDGGUAKABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199414 | |
Record name | Pentamethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5144-10-5 | |
Record name | 2,3,4,5,6-Pentamethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5144-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentamethylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentamethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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